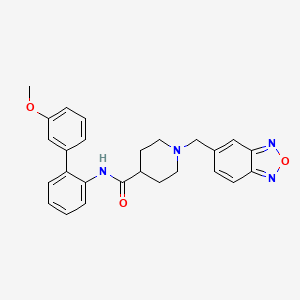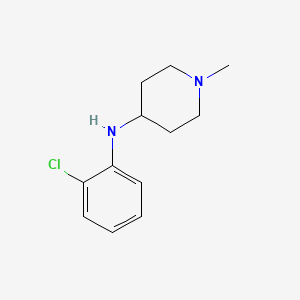
N-(2-chlorophenyl)-1-methyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-methyl-4-piperidinamine, also known as deschloroketamine or DCK, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine, which is widely used in medicine as an anesthetic and analgesic. DCK has been gaining popularity in scientific research due to its unique properties and potential applications.
Wirkmechanismus
DCK acts on the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in the brain's excitatory neurotransmission. DCK binds to the receptor and inhibits its activity, leading to a decrease in glutamate release. This results in a reduction of neuronal activity, leading to its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
DCK has been shown to produce dose-dependent effects on the central nervous system. At low doses, it produces mild sedation and analgesia. At higher doses, it can cause dissociative effects, such as a loss of consciousness and out-of-body experiences. DCK has also been shown to affect the cardiovascular system, causing an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
DCK has several advantages for scientific research. It has a high potency and a long duration of action, making it useful for studying the long-term effects of drugs on the brain. However, its dissociative effects can make it difficult to study certain behaviors and cognitive functions. Additionally, its potential for abuse and dependence must be carefully monitored in research settings.
Zukünftige Richtungen
There are several areas of future research for DCK. One area of interest is its potential use in treating substance abuse disorders, particularly cocaine and opioid addiction. Additionally, DCK's antidepressant effects may make it a promising candidate for treating depression and anxiety disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DCK.
Synthesemethoden
The synthesis of DCK involves the reaction of 2-chloro-2'-nitrobenzophenone and methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to DCK by reacting it with piperidine. The synthesis process has been optimized to produce high yields of pure DCK.
Wissenschaftliche Forschungsanwendungen
DCK has been studied extensively for its potential therapeutic applications. It has been found to have anesthetic, analgesic, and antidepressant effects. DCK has also been investigated for its potential use in treating substance abuse disorders, such as cocaine and opioid addiction. Additionally, it has shown promise in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNNFQMJBQLZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-methylpiperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)
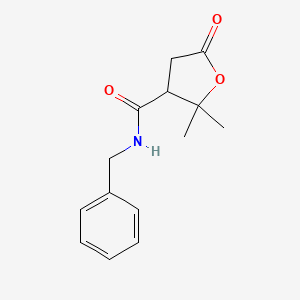
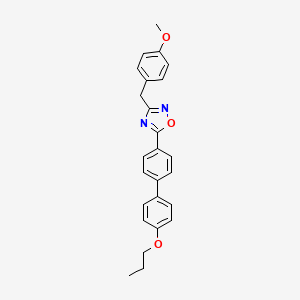
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)

![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5143482.png)
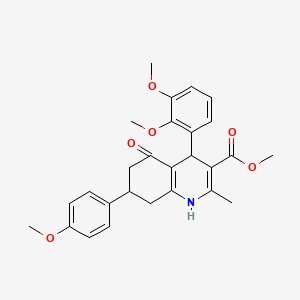
![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)
